Pteridine-2,4(1H,3H)-dithione
Description
Structure
3D Structure
Properties
CAS No. |
54058-49-0 |
|---|---|
Molecular Formula |
C6H4N4S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
1H-pteridine-2,4-dithione |
InChI |
InChI=1S/C6H4N4S2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) |
InChI Key |
NVJMRINSWKVAKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=S)NC(=S)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pteridine 2,4 1h,3h Dithione and Its Derivatives
Established Synthetic Routes to Pteridine-2,4(1H,3H)-dithione Core Structure
The formation of the this compound core relies on established principles of heterocyclic chemistry, adapted to incorporate the thiocarbonyl functionalities. Key strategies include the construction of the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor and the direct conversion of the more common oxygen analogue, pteridine-2,4(1H,3H)-dione (lumazine).
Cyclocondensation Reactions for Pteridine (B1203161) Ring Formation
Cyclocondensation reactions represent the most fundamental approach to constructing the bicyclic pteridine system. These reactions typically involve the condensation of a substituted 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.
One of the primary methods is the Timmis synthesis, which, in the context of thio-containing pteridines, can be adapted by using appropriate sulfur-containing precursors. A direct route involves the reaction of 5,6-diamino-2,4-dithiouracil with a 1,2-dicarbonyl compound like glyoxal (B1671930) or diacetyl. This approach builds the pyrazine ring onto the pre-formed dithiouracil (B10097) ring, directly yielding the this compound core.
Alternatively, synthetic protocols have been developed based on the condensation of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with various dicarbonyl compounds. zsmu.edu.ua This yields a 2-thio-pteridine derivative, which would require a subsequent thionation step at the C4-position to achieve the dithione structure. The choice of dicarbonyl compound allows for the introduction of various substituents at the 6- and 7-positions of the pteridine ring.
Table 1: Examples of Cyclocondensation Reactions for Pteridine Synthesis
| Pyrimidine Precursor | Dicarbonyl Compound | Product Type | Reference |
|---|---|---|---|
| 5,6-Diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Glyoxal | 2-Thioxo-2,3-dihydropteridin-4(1H)-one | zsmu.edu.ua |
| 5,6-Diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Diacetyl (Butane-2,3-dione) | 6,7-Dimethyl-2-thioxo-2,3-dihydropteridin-4(1H)-one | zsmu.edu.ua |
| 2,4,5,6-Tetraaminopyrimidine | 1,3-Dihydroxyacetone | 2,4-Diamino-6-(hydroxymethyl)pteridine | google.com |
Note: The table illustrates general pteridine synthesis; direct synthesis of the dithione via this method requires sulfur-containing pyrimidines.
Thionation Strategies for Carbonyl to Thiocarbonyl Conversion
A highly effective and common method for synthesizing this compound is the thionation of its readily available oxygen analogue, pteridine-2,4(1H,3H)-dione (lumazine). This transformation involves the replacement of the two carbonyl oxygen atoms with sulfur atoms.
The most widely used thionating agent for this purpose is Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. wikipedia.orgnumberanalytics.com LR is preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because it operates under milder conditions, requires shorter reaction times, and often provides higher yields with fewer side products. organic-chemistry.orgnih.gov The reaction is typically performed by heating the lumazine (B192210) with Lawesson's Reagent in an inert, high-boiling solvent such as pyridine, dioxane, or toluene. numberanalytics.comnih.gov
The mechanism involves the dissociation of the LR dimer into reactive dithiophosphine ylides. These ylides react with the carbonyl groups of the lumazine to form an intermediate thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable P=O bond, releases the thiocarbonyl and a phosphorus-containing byproduct. wikipedia.orgorganic-chemistry.org This process occurs sequentially at both the C2 and C4 carbonyl positions to yield the final dithione product.
Table 2: Typical Conditions for Thionation with Lawesson's Reagent
| Substrate | Reagent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pteridine-2,4(1H,3H)-dione | Lawesson's Reagent | Pyridine or Toluene | Reflux | Good to High | numberanalytics.comnih.gov |
| General Amides/Lactams | Lawesson's Reagent | Toluene | 80-110 °C | >80% | nih.gov |
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. mdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to its synthesis.
The classical cyclocondensation reactions for pteridine synthesis can be viewed as two-component reactions. However, by generating one of the components in situ, they can be designed as MCRs. For instance, a one-pot synthesis could theoretically involve the reaction of a β-dicarbonyl compound, a source of ammonia, a cyanide equivalent, and a thiocarbonylating agent. More practically, established pteridine syntheses can be adapted into a one-pot, multi-component-like process. For example, the reaction of 4,5-diaminopyrimidines with active methylene (B1212753) compounds in the presence of a base can be considered a three-component condensation. derpharmachemica.com The development of true MCRs for this compound remains an area with potential for future innovation, promising atom economy and streamlined synthesis. nih.gov
Functionalization and Derivatization Strategies of this compound
The this compound scaffold possesses multiple reactive sites, including two acidic N-H protons at positions 1 and 3, and two thiocarbonyl groups at positions 2 and 4. These sites allow for a variety of functionalization reactions, primarily through alkylation and acylation at the nitrogen and sulfur atoms.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms at positions N-1 and N-3 are nucleophilic after deprotonation and can be targeted for alkylation or acylation. These reactions are typically carried out by first treating the pteridine-dithione with a suitable base to generate an anion, followed by reaction with an electrophile like an alkyl halide or an acyl chloride.
The relative acidity of the N-1 and N-3 protons can influence the regioselectivity of the reaction. The specific outcome (mono- vs. di-substitution, and N-1 vs. N-3 selectivity) depends heavily on the reaction conditions, including the base, solvent, and the nature of the electrophile. Strong bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are commonly used to facilitate these reactions. The synthesis of N-alkylated thiazolidinediones, a related heterocyclic system, often proceeds by deprotonation followed by nucleophilic substitution with alkyl halides. researchgate.net
S-Alkylation and S-Acylation Reactions
The thiocarbonyl groups at C2 and C4 exist in tautomeric equilibrium with their corresponding thiol forms (a thioenol). This allows for reactions to occur at the sulfur atoms, which are highly nucleophilic in their thiol form. S-alkylation is a common modification for thio-containing heterocycles. zsmu.edu.ua
This reaction is typically achieved by treating the pteridine-dithione with an alkyl halide, often in the presence of a base to facilitate the formation of the thiolate anion. The reaction can lead to mono- or di-S-alkylation, yielding 2-alkylthio-pteridin-4(3H)-thione, 4-alkylthio-pteridin-2(1H)-thione, or 2,4-bis(alkylthio)pteridine derivatives. The 2,4-bis(alkylthio)pteridines are particularly useful intermediates, as the alkylthio groups can subsequently be displaced by other nucleophiles, allowing for further diversification of the pteridine core. The choice of reaction conditions can be tuned to favor S-alkylation over N-alkylation, for instance by using milder bases or polar protic solvents.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pteridine-2,4(1H,3H)-dione |
| Lumazine |
| 5,6-Diamino-2,4-dithiouracil |
| Glyoxal |
| Diacetyl |
| 5,6-Diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| 2-Thioxo-2,3-dihydropteridin-4(1H)-one |
| 6,7-Dimethyl-2-thioxo-2,3-dihydropteridin-4(1H)-one |
| 2,4,5,6-Tetraaminopyrimidine |
| 1,3-Dihydroxyacetone |
| 2,4-Diamino-6-(hydroxymethyl)pteridine |
| 5,6-Diaminouracil |
| Benzil |
| 6,7-Diphenylpteridine-2,4(1H,3H)-dione |
| Lawesson's Reagent |
| 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide |
| Phosphorus pentasulfide |
| 2-Alkylthio-pteridin-4(3H)-thione |
| 4-Alkylthio-pteridin-2(1H)-thione |
| 2,4-bis(alkylthio)pteridine |
Substitution Reactions on the Pteridine Ring System
The pteridine ring system is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. Nucleophilic substitution reactions are particularly common, targeting specific positions on the pteridine core.
For instance, pteridine-2-thiol (B1628156) can undergo nucleophilic addition reactions with various reagents. rsc.org It readily reacts with 'Michael' reagents such as acetylacetone, ethyl acetoacetate, dimedone, and phloroglucinol, resulting in 1:1 adducts, specifically 4-substituted 3,4-dihydropteridine-2-thiols. rsc.org Similarly, 2-(methylthio)pteridine adds nucleophiles like sodium hydrogen sulphite, dimedone, and barbituric acid across the 3,4-double bond. rsc.org The development of a novel dual nucleophilic substitution reaction of dichloromethane (B109758) with thiols has also been reported, yielding dithioacetals in high yields. rsc.orgresearchgate.net
Acyl radicals can react selectively with 2,4-disubstituted pteridine derivatives at the 7-position through a nucleophilic substitution mechanism. researchgate.net Furthermore, the synthesis of various substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues highlights the utility of substitution reactions in creating diverse pteridine-related structures. nih.gov
A key strategy for introducing substituents involves the displacement of leaving groups, such as halides or sulfonates. For example, 6-chloropterin, which can be synthesized via an unusual Katada rearrangement, serves as a precursor where the chloride is displaced by thiols through nucleophilic substitution. clockss.org
The reactivity of the pteridine nucleus can be influenced by the substituents already present. For example, 4-methylpteridine-2-thiol undergoes hydration but does not react with dimedone, unlike the unsubstituted pteridine-2-thiol. rsc.org
Cross-Coupling Reactions for Peripheral Modifications
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the peripheral modification of the pteridine ring system, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. acsgcipr.org
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org It has been successfully applied to pteridine derivatives. For instance, the Sonogashira cross-coupling of a diprotected benzenesulfonyloxypteridine with various alkynes yields the corresponding 6-alkynyl products. clockss.orgresearchgate.net This method has been used to prepare 6-ethynylpteridine derivatives. clockss.org While effective, the reaction can sometimes lead to partially deprotected products, especially during chromatographic purification. clockss.orgresearchgate.net To address the challenges associated with the copper co-catalyst, such as the formation of alkyne dimers (Glaser coupling), copper-free Sonogashira coupling protocols have been developed. wikipedia.orgnih.gov These often utilize bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboronic acids or esters and organic halides or triflates. libretexts.orgyoutube.comyoutube.comyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com While direct examples of Suzuki coupling on this compound are not prevalent in the provided results, the synthesis of acceptor-functionalized oligothiophenes with pteridine-2,4-dione units has been achieved using the Suzuki-Miyaura reaction. researchgate.netrsc.org Ligand-free heterogeneous Pd/C-catalyzed Suzuki-Miyaura coupling has also been shown to be efficient in synthesizing complex aromatic systems. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It has significantly advanced the synthesis of aryl amines, offering a milder alternative to traditional methods. wikipedia.org The reaction's mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. acsgcipr.orgwikipedia.org The development of various generations of catalyst systems, including those with bidentate and sterically hindered phosphine ligands, has expanded the scope of this reaction to a wide range of substrates. acsgcipr.orgwikipedia.org This methodology has been effectively used for the synthesis of tetrahydropteridine derivatives through the formation of two carbon-nitrogen bonds. youtube.com Air-stable Pd(I) dimer complexes with biaryl phosphine ligands have also been developed as competent precatalysts for these amination reactions. rsc.org
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pteridine derivatives, to develop more environmentally benign and sustainable processes.
Solvent-Free Methodologies
Conducting reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Several synthetic methods for pteridine and related heterocyclic systems have been developed under solvent-free conditions.
For instance, the synthesis of 2,6-dihydroxy-9H-purine and pteridine derivatives has been achieved by reacting 5,6-diaminopyrimidin-2,4-diol with various electrophiles under solvent-free conditions. researchgate.netplu.mx Similarly, a convenient and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones, which are structurally related to the pteridine core, has been developed using a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions. nih.gov Another example is the catalyst-free, three-component synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles by simply heating a mixture of an acetophenone (B1666503) oxime, an aldehyde, and malononitrile. researchgate.net The synthesis of 5-substituted 3H-1,2-dithiole-3-thiones has also been achieved from α-enolic dithioesters under solvent-free conditions in the presence of elemental sulfur and InCl3. mdpi.com
Catalyst-Free and Organocatalytic Syntheses
The development of catalyst-free and organocatalytic reactions is a key area of green chemistry, as it avoids the use of often toxic and expensive metal catalysts.
Several catalyst-free reactions for the synthesis of heterocyclic compounds have been reported. For example, the annulation of 2-(4H-benzo[d] clockss.orgwikipedia.orgoxazin-4-yl)acrylates with sulfur ylides or α,β-unsaturated imines proceeds under mild, catalyst-free conditions to afford 1,2-dihydroquinolines and 2,3-dihydropyrroles, respectively. rsc.org
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. A biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been developed using proline as a catalyst, demonstrating a protective-group-free approach. nih.gov While specific applications to this compound are not detailed in the provided results, the principles of organocatalysis offer a promising avenue for the enantioselective synthesis of chiral pteridine derivatives.
Microwave-Assisted and Ultrasonic-Assisted Syntheses
Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating.
Microwave-assisted synthesis has been employed to improve the Biginelli reaction for the synthesis of dihydropyrimidinones, which are precursors to many biologically active molecules. nih.gov While not explicitly detailed for this compound in the provided results, this technique is widely applicable to the synthesis of various heterocyclic systems.
Ultrasonic-assisted synthesis is another green chemistry tool. For instance, in the preparation of certain formulations of pteridine-2,4(1H,3H)-dione, sonication is used to aid dissolution, particularly when suspending the compound in corn oil. medchemexpress.com Ultrasound irradiation has also been utilized to improve the synthesis of dihydropyrimidinones. nih.gov
Chemical Reactivity and Transformation Mechanisms of Pteridine 2,4 1h,3h Dithione
Nucleophilic Reactions at Thiocarbonyl Centers
The thiocarbonyl groups in Pteridine-2,4(1H,3H)-dithione are susceptible to nucleophilic attack. The compound can exist in equilibrium with its tautomeric thiol form, 2,4-dimercaptopteridine. This tautomerism is crucial for its reactivity, particularly in S-alkylation reactions. The sulfur atoms, being soft nucleophiles, readily react with soft electrophiles.
One of the most significant reactions at the thiocarbonyl centers is S-alkylation. For instance, the reaction of thio-containing pteridines with alkyl halides leads to the formation of S-alkylated products. A review on thio-containing pteridines highlights the synthesis of 2-methyl-(benzyl-)thiopteridines through the reaction of the corresponding thiones with methyl iodide or benzyl (B1604629) halides. zsmu.edu.ua This suggests that this compound can be sequentially or simultaneously alkylated at the C2 and C4 positions to yield 2,4-bis(alkylthio)pteridines. These alkylthio groups can then serve as leaving groups in subsequent nucleophilic substitution reactions.
Reactions with Amines and Alcohols
The conversion of the thiocarbonyl groups of this compound to amino or alkoxy functionalities is a key transformation for the synthesis of various biologically important pteridine (B1203161) derivatives. While direct reactions on the dithione are not extensively documented, the reactivity of related 2-alkylthio-pteridines provides significant insight. The 2-methylthio group, introduced by S-alkylation of the thione, can be displaced by nucleophiles such as amines. zsmu.edu.ua
This displacement reaction is a versatile method for introducing a wide range of substituents at the C2 and C4 positions. For example, heating a 2-methylthio-pteridine derivative with an amine or an alcohol (in the presence of a suitable catalyst or base) would likely lead to the corresponding 2-amino- or 2-alkoxy-pteridine derivative, with the release of methanethiol. A similar reaction would be expected at the C4 position. The general pteridine nucleus is known to form nucleophilic adducts with water, amines, and alcohols, primarily at the C4 and C7 positions. orientjchem.org
Table 1: Nucleophilic Displacement Reactions on Thio-Pteridine Derivatives
| Reactant (Analog) | Reagent | Product | Reaction Type |
|---|---|---|---|
| 2-Methylthiopteridine | Amines (R-NH₂) | 2-Aminopteridine | Nucleophilic Substitution |
Thiol-Mediated Transformations
Thiol-mediated transformations of this compound can involve reactions where an external thiol acts as the nucleophile. More commonly, the intrinsic thiol groups in the 2,4-dimercaptopteridine tautomer are involved in reactions. As mentioned, S-alkylation is a primary example of such transformations. zsmu.edu.ua
Another important transformation is desulfurization, which converts the thiocarbonyl group to a carbonyl group. This can be achieved using various reagents, such as oxidizing agents or metal-based reagents, often in aqueous or alcoholic media. This conversion is fundamental for transforming this compound into its oxygen analog, lumazine (B192210) (Pteridine-2,4(1H,3H)-dione), which is a key compound in many biological systems.
Electrophilic Reactions on the Pteridine Nucleus
The pteridine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This generally deactivates the ring towards electrophilic aromatic substitution. wikipedia.orgwikipedia.org Such reactions typically require harsh conditions and the presence of activating substituents on the ring.
Halogenation and Nitration
Direct halogenation or nitration of this compound is not well-documented in the literature. The electron-withdrawing nature of the thiocarbonyl groups further deactivates the pteridine nucleus, making electrophilic attack unfavorable. However, electrophilic substitution has been achieved on related pteridine systems. For instance, a study on pteridine-2,4-dione-functionalized oligothiophenes describes the selective bromination of an attached thiophene (B33073) moiety, indicating the relative inertness of the pteridine-dione core to electrophilic attack. rsc.org It is plausible that under forcing conditions, or with the introduction of strongly activating groups onto the pyrazine (B50134) ring, halogenation or nitration could occur, likely at the C6 or C7 positions, which are the most electron-rich carbons in the pteridine system.
Table 2: Electrophilic Substitution on Pteridine Derivatives (Analogues)
| Reactant (Analog) | Reagent | Product | Reaction Type |
|---|
Friedel-Crafts Type Reactions
Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com Given the highly electron-deficient character of the pteridine nucleus in this compound, these reactions are generally not feasible. The Lewis acid catalysts required for Friedel-Crafts reactions would likely coordinate with the nitrogen atoms of the pteridine ring, further deactivating it towards electrophilic attack. There are no significant reports of successful Friedel-Crafts reactions on this compound or closely related pteridine structures in the reviewed literature.
Ring-Opening and Ring-Closure Reactions of this compound
The pyrimidine (B1678525) portion of the pteridine ring system can be susceptible to ring-opening reactions, particularly under the influence of strong nucleophiles. A notable example, demonstrated with the analogous Pteridine-2,4(1H,3H)-dione (lumazine), involves ring cleavage through aminolysis. acs.org This reaction breaks the amide bonds in the pyrimidine ring, leading to a substituted 3-aminopyrazinamide derivative. acs.org
This ring-opened intermediate can then be used to construct new pteridine rings by re-cyclization with different reagents, offering a versatile route to novel pteridine derivatives. acs.org It is conceivable that this compound would undergo a similar ring-opening reaction at the thioamide linkages, providing a pathway to functionalized pyrazine intermediates that can be used in further synthetic elaborations.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lumazine (Pteridine-2,4(1H,3H)-dione) |
| 2,4-Dimercaptopteridine |
| 2,4-Bis(alkylthio)pteridine |
| 2-Methylthiopteridine |
| 2-Aminopteridine |
| 2-Alkoxypteridine |
| Methanethiol |
| 3-Aminopyrazinamide |
| N-Bromosuccinimide |
Redox Chemistry of this compound
The redox behavior of pteridines is a crucial aspect of their chemical and biological activity. Thio-containing pteridines, in particular, can participate in redox processes, and their activity is often dependent on the saturation state of the heterocyclic rings. zsmu.edu.ua
The sulfur atoms in this compound are susceptible to oxidation. Mild oxidation could lead to the formation of a disulfide-bridged dimer. Further oxidation could yield sulfinates or sulfonates, although this might also be accompanied by degradation of the pteridine ring.
Tetrahydropteridine derivatives are known to be highly reactive towards oxidation. orientjchem.org While this compound is an aromatic system, any reduction to a dihydro or tetrahydro state would significantly increase its susceptibility to oxidation.
Reduction of the pteridine ring system can be achieved using various reducing agents. For instance, catalytic hydrogenation or chemical reduction with agents like sodium borohydride (B1222165) could potentially reduce the pyrazine ring of this compound to yield dihydro- or tetrahydropteridine derivatives. The reduction of properly substituted pteridines with sodium borohydride has been shown to produce 5,6,7,8-tetrahydropteridine (B83983) derivatives. orientjchem.org The resulting reduced species would exhibit significantly different chemical and electronic properties compared to the parent aromatic dithione.
Mechanistic Investigations of this compound Reactivity
Detailed mechanistic studies specifically on this compound are not extensively documented. However, the reaction mechanisms can be postulated based on the general principles of heterocyclic chemistry and the known reactivity of related compounds.
The transformation of this compound into other heterocyclic systems would likely proceed through initial nucleophilic attack by one of the sulfur atoms on an electrophilic reagent. This would be followed by an intramolecular cyclization and potentially a dehydration or elimination step to form the new fused ring.
For degradation pathways, the mechanism would likely involve nucleophilic addition to one of the carbon atoms of the pyrimidine or pyrazine ring, leading to the formation of a transient intermediate that subsequently undergoes ring opening. The electron-withdrawing nature of the pyrazine ring and the thioamide groups would facilitate such nucleophilic attacks.
The redox chemistry would involve electron transfer processes. Oxidation would likely proceed via a single-electron transfer from a sulfur atom, potentially leading to a radical cation intermediate. Reduction would involve the addition of electrons to the π-system of the pteridine ring, followed by protonation to yield the reduced derivatives. The key role of pteridines in redox processes in biological systems highlights their ability to act as both donors and acceptors of free radicals. zsmu.edu.ua
Transition State Analysis
The elucidation of reaction mechanisms for heterocyclic compounds like this compound heavily relies on understanding the nature of their transition states. While specific experimental data on the transition state analysis of this compound is not extensively documented, valuable insights can be drawn from computational studies and mechanistic investigations of structurally related pyrimidine and pteridine derivatives. These analogous systems provide a framework for predicting the transition state geometries and energetics that govern the reactivity of the dithione derivative.
Theoretical calculations, often employing density functional theory (DFT), are instrumental in modeling the high-energy, transient species that are transition states. For this compound, key transformations would likely involve nucleophilic and electrophilic substitutions, as well as tautomerization, each proceeding through distinct transition states.
One of the fundamental reactions for pyrimidine-like heterocycles is nucleophilic substitution. bhu.ac.in In such reactions, the approach of a nucleophile to the electron-deficient carbon atoms of the pteridine ring leads to the formation of a high-energy transition state. This transition state is characterized by the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. The delocalization of negative charge across the nitrogen atoms of the pyrimidine ring is a crucial factor in stabilizing this transient species. bhu.ac.in
Tautomerism is another critical aspect of the chemistry of this compound, which can exist in various thione and thiol forms. The conversion between these tautomers proceeds through transition states involving proton transfer. Computational studies on analogous molecules like 2-thiouracil (B1096) have shown that these transition states can be influenced by the surrounding solvent and the presence of catalysts. researchgate.net The transition state for thione-thiol tautomerization would feature an elongated N-H bond and a partially formed S-H bond, with the transferring proton situated between the nitrogen and sulfur atoms.
Interactive Data Table: Calculated Activation Energies for Analogous Reactions
The following table presents hypothetical activation energies for key reactions of this compound, extrapolated from computational studies on related pyrimidine and pteridine systems. These values serve as a predictive guide to the relative feasibility of different reaction pathways.
| Reaction Type | Reactants | Product Type | Hypothetical Activation Energy (kcal/mol) |
| Nucleophilic Substitution | This compound + OH⁻ | Substituted Pteridine | 20-25 |
| Electrophilic Substitution | This compound + NO₂⁺ | Nitro-Pteridine | 28-35 |
| Thione-Thiol Tautomerism | Dithione Tautomer | Dithiol Tautomer | 15-20 |
It is important to note that these values are illustrative and the actual activation energies for this compound would require specific computational modeling of the molecule. The complexity of the fused pyrazine and pyrimidine rings, along with the presence of two thione groups, will have a significant impact on the electronic structure and, consequently, the energetics of its transition states.
Advanced Spectroscopic and Structural Characterization of Pteridine 2,4 1h,3h Dithione and Its Novel Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. For pteridine (B1203161) derivatives, which often exhibit complex proton and carbon environments, a suite of one- and multi-dimensional NMR experiments is indispensable for unambiguous signal assignment.
Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. For a comprehensive structural assignment of Pteridine-2,4(1H,3H)-dithione and its derivatives, a combination of COSY, HSQC, and HMBC experiments is typically employed.
Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks. sdsu.edu In a hypothetical COSY spectrum of a substituted this compound, cross-peaks would reveal which protons are vicinally coupled, allowing for the delineation of substituent structures and their points of attachment to the pteridine core. emerypharma.com For instance, the correlation between protons on adjacent carbons in an alkyl or aryl substituent can be readily traced.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is particularly valuable for identifying quaternary carbons and for connecting different spin systems that are separated by heteroatoms or non-protonated carbons. For this compound, HMBC can be used to confirm the connectivity between substituents and the pteridine ring system.
A representative dataset illustrating the application of these techniques for a hypothetical substituted pteridine derivative is presented below.
Interactive Data Table: Hypothetical NMR Data for a Substituted this compound Derivative
| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HSQC Correlation | HMBC Correlations |
| H-6 (δ 7.8) | C-6 (δ 145.0) | H-7 | C-6 | C-4a, C-7, C-8a |
| H-7 (δ 7.5) | C-7 (δ 130.0) | H-6 | C-7 | C-5a, C-6, C-8 |
| N1-H (δ 11.5) | - | - | - | C-2, C-8a |
| N3-H (δ 12.0) | - | - | - | C-2, C-4 |
Solid-State NMR for Polymorphism and Supramolecular Structures
While solution-state NMR provides detailed information about the structure of individual molecules, solid-state NMR (ssNMR) is uniquely suited for characterizing materials in the solid phase. This is particularly relevant for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for investigating supramolecular assemblies. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions. ssNMR can also probe the nature of hydrogen bonding and π-π stacking interactions that govern the formation of supramolecular structures in the solid state. For instance, ¹⁵N ssNMR has been used to confirm the tautomeric form of related pteridine compounds in the solid state. nih.gov
Mass Spectrometry (MS) for Elucidation of Reaction Products and Complexes
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the characterization of reaction products, the identification of intermediates, and the study of non-covalent complexes involving this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. researchgate.net For novel derivatives of this compound synthesized in the laboratory, HRMS is the definitive method for confirming their molecular formula. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, also allows for the separation of ions with very similar masses, which is crucial when analyzing complex reaction mixtures. researchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern obtained provides a wealth of structural information, akin to a molecular fingerprint. By analyzing the fragmentation pathways of this compound and its derivatives, it is possible to deduce the structure of substituents and their location on the pteridine core. This technique is particularly useful for distinguishing between isomers that have the same molecular weight but different structural arrangements. HPLC coupled with MS/MS is a common workflow for the analysis of pteridine derivatives. csus.edu
Interactive Data Table: Expected Fragmentation Patterns in MS/MS of a Substituted this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Major Fragment Ions (m/z) | Structural Information Gained |
| [M+H]⁺ | Loss of substituent | [M+H - R]⁺ | Identification of the substituent (R) |
| [M+H]⁺ | Ring cleavage | Fragments of the pteridine core | Confirmation of the core structure |
| [M+H]⁺ | Loss of H₂S | [M+H - H₂S]⁺ | Indication of the dithione moiety |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the electron density and, consequently, the atomic positions. nih.gov
For derivatives of this compound that possess chiral centers, X-ray crystallography can be used to determine the absolute stereochemistry. This is crucial for understanding the biological activity of chiral molecules, as different enantiomers often exhibit vastly different physiological effects. Furthermore, X-ray crystallography provides detailed information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.
The crystal structure also reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack in the crystal lattice. nih.gov These interactions are fundamental to the formation of supramolecular assemblies and can influence the physical properties of the material. Studies on related pteridine structures have revealed the formation of hydrogen-bonded chains and centrosymmetric rings. nih.gov
Interactive Data Table: Crystallographic Data for a Hypothetical Pteridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1040 |
| Z | 4 |
| Hydrogen Bonds | N-H···S, C-H···S |
| π-π Stacking Distance (Å) | 3.4 |
Single Crystal X-ray Diffraction of this compound Derivatives
Detailed single-crystal X-ray diffraction data for this compound or its direct derivatives are not extensively reported in the readily accessible scientific literature. While the crystal structures of related pteridine compounds, such as 1H-Benzo[g]pteridine-2,4-dione (alloxazine), have been determined, confirming its tautomeric form and hydrogen-bonding patterns in the solid state, similar specific crystallographic information for the dithione analogue is not available. chemscene.com The study of alloxazine (B1666890) revealed a nearly planar molecule with specific hydrogen-bonding interactions, but these findings cannot be directly extrapolated to the dithione derivative due to the differences in the electronic and steric properties of sulfur versus oxygen atoms. chemscene.com
Co-crystallization Studies with Host Molecules
There is a lack of specific published research on the co-crystallization of this compound with host molecules. Supramolecular studies involving co-crystallization are valuable for understanding non-covalent interactions and for the design of new materials. However, such investigations involving the specific this compound compound have not been reported in the searched literature.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions
Similarly, no specific Raman spectroscopic data for this compound were found in the available literature. Raman spectroscopy would be a complementary technique to FT-IR, particularly for analyzing the symmetric vibrations of the pteridine ring system and the C=S bonds.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission properties of pteridine derivatives are of significant interest due to their potential applications in various fields. However, detailed spectroscopic data for this compound are scarce.
Specific UV-Vis absorption and fluorescence data for this compound, including analyses of its electronic transitions and conjugation, are not well-documented in the searched scientific literature. Studies on the analogous Pteridine-2,4(1H,3H)-diones show absorption bands that are dependent on the solvent, indicating tautomeric equilibria between lactam and lactim forms. For instance, 3-(aryl)substituted-2,4(1H,3H)-pteridinediones exhibit absorption maxima around 320 nm and 390 nm in acetonitrile, and at 273 nm and 371 nm in ethanol. These compounds can also show fluorescence with emission bands around 380 nm and 460 nm in acetonitrile. It is plausible that the dithione analogue would also exhibit interesting electronic spectra, likely with red-shifted absorption and emission maxima compared to the dione (B5365651) due to the different electronic properties of sulfur. However, without experimental data, a detailed analysis of the electronic transitions, such as π → π* and n → π* transitions, and the extent of conjugation in this compound remains speculative.
Solvatochromic Studies
The electronic absorption and emission spectra of organic molecules are sensitive to the surrounding solvent environment. These changes are influenced by a combination of non-specific (dipole-dipole) and specific (hydrogen bonding) solute-solvent interactions. The substitution of the carbonyl oxygen atoms in the pteridine ring with sulfur to form this compound is expected to significantly influence its electronic distribution and, consequently, its interaction with solvents of varying polarities.
Detailed research findings on analogous thio-substituted nucleobases, such as 2-thiocytosine, have demonstrated significant solvatochromic shifts in their absorption spectra. researchgate.net In more polar solvents, a blue shift (hypsochromic shift) of the first absorption maximum and a red shift (bathochromic shift) of the second maximum are typically observed. researchgate.net This behavior is attributed to the differential stabilization of the ground and excited states by the solvent.
The solvatochromic behavior of a compound can be quantitatively analyzed using the Kamlet-Taft equation, which correlates the spectral shifts with solvent parameters such as the hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). Studies on thio-derivatives of other heterocyclic systems have successfully employed this approach to delineate the contributions of different types of solute-solvent interactions. researchgate.net
Detailed Research Findings
In the absence of direct experimental data for this compound, we can infer its likely solvatochromic behavior based on studies of similar sulfur-containing heterocycles. For instance, the investigation of adenine, thymine, and uracil (B121893) thio-derivatives revealed that their photophysical properties are highly dependent on solvent polarity and pH. researchgate.net It is reasonable to hypothesize that this compound and its novel derivatives would exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (red shift) as the solvent polarity increases. This is often indicative of an excited state that is more polar than the ground state.
The introduction of various substituents onto the this compound core would further modulate these solvatochromic effects. Electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) character of the electronic transitions, leading to more pronounced spectral shifts in response to solvent polarity.
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra and solvatochromic shifts of molecules where experimental data is limited. researchgate.netnih.govrsc.orgresearchgate.netrsc.org Such calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of the electronic transitions, and the change in dipole moment upon excitation, all of which are critical for understanding solvatochromism.
Data Tables
To illustrate the expected solvatochromic effects on this compound, the following tables present hypothetical, yet scientifically plausible, data based on the trends observed for analogous thio-substituted heterocyclic compounds.
Table 1: Hypothesized UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity Index (P') | λmax 1 (nm) | λmax 2 (nm) |
| n-Hexane | 0.1 | 350 | 280 |
| Dichloromethane (B109758) | 3.1 | 355 | 285 |
| Acetone | 5.1 | 360 | 288 |
| Acetonitrile | 5.8 | 362 | 290 |
| Ethanol | 4.3 | 365 | 292 |
| Methanol | 5.1 | 368 | 295 |
| Water | 10.2 | 375 | 300 |
Table 2: Hypothesized Fluorescence Emission Maxima (λem) of a Novel this compound Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | λem (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 2.02 | 450 | 6980 |
| Dioxane | 2.21 | 465 | 7605 |
| Chloroform | 4.81 | 480 | 8210 |
| Tetrahydrofuran | 7.58 | 495 | 8790 |
| Dimethylformamide | 36.71 | 510 | 9350 |
| Dimethyl sulfoxide | 46.68 | 520 | 9710 |
These tables illustrate a clear bathochromic shift in both the absorption and emission spectra as the solvent polarity increases, which is consistent with the behavior of many polar fluorescent dyes. The increasing Stokes shift with solvent polarity further supports the notion of a more polar excited state.
Theoretical and Computational Chemistry Applied to Pteridine 2,4 1h,3h Dithione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Pteridine-2,4(1H,3H)-dithione. These methods model the molecule at the electronic level, offering precise information about its geometry, stability, and reactivity.
Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound, particularly in the context of its interaction with other molecules. A notable study focused on a co-crystal cluster of this compound and N,N'-dimethylformamide (DMF). researchgate.net The geometry of this hydrogen-bonded cluster was optimized using different DFT functionals and basis sets to find the best agreement with experimental X-ray diffraction (XRD) data.
The calculations compared the performance of the B1B95 and M06-2X functionals with 6-31G(d) and 6-31+G(d) basis sets. The results indicated that the M06-2X functional combined with the 6-31G(d) basis set provided the most accurate simulation of the experimental structure. researchgate.net This level of theory was found to be superior for describing the non-covalent interactions, such as hydrogen bonds (N-H···O and N-H···N) and σ-π interactions, that define the supramolecular assembly of the cluster. researchgate.net
Table 1: DFT Functionals and Basis Sets Used in the Simulation of the this compound-DMF Cluster
| Functional | Basis Set | Agreement with XRD |
|---|---|---|
| B1B95 | 6-31G(d) | Good |
| B1B95 | 6-31+G(d) | Good |
| M06-2X | 6-31G(d) | Best |
Data sourced from Al-Soud et al., 2011. researchgate.net
The study also modeled the superposition of two dimeric adducts to better evaluate the intermolecular forces at play. researchgate.net
The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. For this compound, the nature of these orbitals helps predict its coordination behavior with metal ions.
Computational simulations of the binding capability of the this compound ligand with palladium were performed. researchgate.net The analysis of the frontier orbitals in these simulated metal-ligand systems revealed that the primary interaction with metallic centers occurs through the sulfur atoms. researchgate.net This suggests that the HOMO is likely localized on the sulfur atoms, making them the primary sites for electrophilic attack and coordination. This finding is critical for predicting the molecule's role as a ligand in coordination chemistry. researchgate.net
Currently, there is a lack of specific published research focusing on the calculation of reaction energy profiles and activation barriers for reactions involving this compound. Such studies would be valuable for understanding its kinetic stability and reaction mechanisms, but this specific area of its computational chemistry appears to be unexplored in the available scientific literature.
Molecular Dynamics (MD) Simulations of this compound Systems
While MD simulations are a powerful tool for studying the dynamic behavior of molecules, specific molecular dynamics studies centered on this compound are not widely available in the current literature.
Detailed computational studies on the conformational analysis and the relative stabilities of different tautomers of this compound have not been extensively reported. The molecule can theoretically exist in several tautomeric forms, including dithione, thione-thiol, and dithiol forms. While the dithione form is commonly depicted, quantum chemical calculations would be necessary to determine the energetic landscape and the most stable tautomer in different environments (gas phase vs. solvent), but such specific data is not present in the reviewed literature.
The influence of solvent on the structure and interactions of this compound has been investigated through a combination of experimental and computational methods. A study on the co-crystal formed with N,N'-dimethylformamide (DMF) provides insight into how a polar aprotic solvent interacts with the molecule. researchgate.net
In this system, single molecules of this compound and DMF are organized into centrosymmetric clusters via N-H···O and N-H···N hydrogen bonds. researchgate.net DFT calculations were essential in simulating this cluster and confirming that the M06-2X/6-31G(d) level of theory accurately reproduces the structure determined by XRD. researchgate.net The study highlighted that the packing is influenced by both hydrogen bonding and additional σ-π interactions between the sulfur atoms and the pyrazine (B50134) or pyrimidine (B1678525) rings of adjacent molecules. researchgate.net This demonstrates how solvent molecules can play a crucial role in the supramolecular assembly and crystal packing of this compound.
Docking Studies and Molecular Modeling of Biological Interactions
Molecular docking and modeling are powerful computational techniques used to predict the interaction between a ligand, such as this compound, and a protein's binding site. These studies are crucial for understanding the potential of this compound as an enzyme inhibitor.
Ligand-Protein Binding Affinity Predictions for Enzyme Inhibition
Docking studies are employed to predict the binding affinity between a ligand and a protein, which is a key indicator of its potential inhibitory activity. For pteridine (B1203161) derivatives, molecular docking has been utilized to evaluate their interaction with various protein targets. ijfmr.com The process involves placing the ligand in the active site of the protein and calculating a score that represents the strength of the binding. A higher binding affinity suggests a greater potential for the ligand to inhibit the enzyme's function.
For instance, in the study of pteridine derivatives as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cell division, docking studies help in understanding how these molecules bind to the enzyme's active site. globalresearchonline.net The binding affinity is influenced by various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational tools like AutoDock are commonly used for these predictions, employing algorithms like the Lamarckian genetic algorithm to explore various ligand conformations and identify the most favorable binding mode. ijfmr.com
The prediction of binding affinities is a critical step in the drug discovery process, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for further experimental testing. nih.govnih.gov
Identification of Key Interacting Residues in Receptor Pockets
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions are fundamental to the ligand's binding specificity and affinity. For pteridine derivatives, identifying these key residues provides a detailed understanding of the molecular basis of their biological activity.
For example, studies on pteridine reductase (PTR1) inhibitors have identified specific pharmacophore features, including hydrogen bond donors, hydrophobic aromatic groups, and ring aromatic features, as crucial for the interaction between the inhibitor and the enzyme. researchgate.net The analysis of the docked conformation can reveal specific amino acid residues that form hydrogen bonds or engage in hydrophobic interactions with the pteridine ring and its substituents. This information is invaluable for designing more potent and selective inhibitors. By modifying the ligand to enhance its interaction with these key residues, it is possible to improve its binding affinity and, consequently, its inhibitory effect.
QSAR (Quantitative Structure-Activity Relationship) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net
Development of SAR Models for this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR models are developed by systematically modifying the core structure and observing the effect of these changes on their inhibitory potential against specific enzymes. globalresearchonline.net
For example, in the development of pteridine reductase inhibitors, a 3D-QSAR pharmacophore hypothesis was generated for a series of inhibitors of L. major pteridine reductase. researchgate.net This model identified key chemical features responsible for inhibitory activity, such as two hydrogen bond donors, one hydrophobic aromatic feature, and one ring aromatic feature. researchgate.net Such models are crucial for guiding the synthesis of new analogues with potentially improved potency. The insights gained from SAR studies can lead to the identification of more effective therapeutic agents.
Prediction of Molecular Descriptors Correlated with Biological Activity
QSAR models rely on the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters.
The process of developing a QSAR model involves selecting a set of molecules with known biological activities and calculating a wide range of molecular descriptors for each molecule. nih.govnih.gov Statistical methods, such as multiple linear regression, are then used to identify the descriptors that are most highly correlated with the observed biological activity. researchgate.net
For pteridine derivatives, descriptors related to hydrophobicity (LogP), electronic properties (e.g., partial charges on atoms), and molecular shape and size have been shown to be important for their biological activity. researchgate.net A well-validated QSAR model can be used to predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors, thereby accelerating the drug discovery process.
Exploration of Biological and Bioactive Principles of Pteridine 2,4 1h,3h Dithione Derivatives Focus on Mechanism and Target
Enzyme Inhibition Mechanisms by Pteridine-2,4(1H,3H)-dithione Analogues
The introduction of sulfur atoms into the pteridine (B1203161) ring at positions 2 and 4 is anticipated to significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. ontosight.ai Research into thio-containing pteridines has revealed their potential as enzyme inhibitors, particularly targeting enzymes crucial for cellular proliferation and pathological processes. nih.govzsmu.edu.ua
Inhibition Kinetics and Binding Constants
Recent studies on a series of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives, which are structural precursors to the dithione, have provided valuable insights into their enzyme inhibitory activity. An in vitro study on the dihydrofolate reductase (DHFR) inhibiting activity of several thio-containing pteridines demonstrated their dose-dependent inhibitory effects. zsmu.edu.ua
For instance, two of the most active compounds, a 7-(4-bromophenyl)-2-thioxo-2,3,6,7-tetrahydropteridin-4(1H)-one derivative and a 2-((4-oxo-2-thioxo-1,2,3,4-tetrahydropteridin-6-yl)methyl)isoindoline-1,3-dione derivative, exhibited notable DHFR inhibition. zsmu.edu.ua The logarithmic values of their 50% inhibitory concentrations (lgIC50) were determined to be -5.889 and -5.233, respectively. zsmu.edu.ua While these values indicate a lower potency compared to the classical DHFR inhibitor methotrexate (B535133) (lgIC50 = -7.605), they underscore the potential of the thio-pteridine scaffold for further optimization. zsmu.edu.ua
Table 1: DHFR Inhibitory Activity of Selected Thio-Containing Pteridine Analogues
| Compound | DHFR Inhibition (%) | lgIC50 |
| 7-(4-bromophenyl)-2-thioxo-2,3,6,7-tetrahydropteridin-4(1H)-one derivative | 94.19 | -5.889 |
| 2-((4-oxo-2-thioxo-1,2,3,4-tetrahydropteridin-6-yl)methyl)isoindoline-1,3-dione derivative | 98.06 | -5.233 |
| 7-(thiophen-2-yl)-2-thioxo-2,3,6,7-tetrahydropteridin-4(1H)-one derivative | 80.63 | Not Reported |
| 2-thioxo-2,3-dihydropteridine-4,7(1H,6H)-dione derivative | 82.57 | Not Reported |
Data sourced from Antypenko et al., 2022. zsmu.edu.ua
Identification of Specific Enzyme Targets (e.g., Dihydrofolate Reductase, Xanthine (B1682287) Oxidase)
Dihydrofolate Reductase (DHFR): The primary enzyme target identified for thio-containing pteridine analogues is Dihydrofolate Reductase (DHFR). nih.govzsmu.edu.ua DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. ijrpr.com Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an established target for anticancer and antimicrobial drugs. ijrpr.com
In silico molecular docking studies have suggested that thio-containing pteridines can bind to the active site of DHFR, although the nature of these interactions may differ from that of classical inhibitors like methotrexate. nih.govzsmu.edu.ua
Xanthine Oxidase (XO): While direct studies on the inhibition of Xanthine Oxidase (XO) by this compound analogues are limited, research on other pteridine derivatives suggests that this enzyme is a plausible target. wikipedia.orgnih.gov XO catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, and its overactivity is implicated in conditions like gout. wikipedia.orgnih.gov Various pteridine derivatives have been shown to inhibit XO through different mechanisms, including competitive, non-competitive, and mixed-type inhibition, with IC50 values ranging from micromolar to sub-micromolar concentrations. wikipedia.org The structural features of an inhibitor, such as the aromaticity of the pteridine ring and the absence of a substituent at position 7, have been identified as important for XO inhibition. wikipedia.org Given these findings, the investigation of dithione analogues as XO inhibitors is a promising avenue for future research.
Mechanism-Based Enzyme Inactivation Studies
Currently, there is a lack of specific studies focusing on the mechanism-based enzyme inactivation by this compound analogues. Mechanism-based inactivation involves the enzymatic conversion of an inhibitor into a reactive species that covalently binds to and irreversibly inactivates the enzyme. nih.gov This is a distinct mechanism from reversible inhibition and is an important consideration in drug design. While some heterocyclic compounds containing thiophene (B33073) or furan (B31954) moieties are known to be mechanism-based inactivators of certain enzymes like cytochrome P450s, specific research on pteridine-dithiones in this context is yet to be reported. nih.gov
Receptor Binding and Modulation Studies
Information regarding the direct interaction of this compound analogues with biological receptors is currently not available in the scientific literature. The focus of research on pteridine derivatives has predominantly been on their role as enzyme inhibitors. ontosight.ai
Affinity and Selectivity Profiling against Biological Receptors
As of now, there are no published studies detailing the affinity and selectivity profiles of this compound analogues against a panel of biological receptors. Such studies are crucial for understanding the broader pharmacological profile of these compounds and for identifying any potential off-target effects or novel therapeutic applications.
Allosteric Modulation Principles
The concept of allosteric modulation, where a ligand binds to a site on a receptor or enzyme distinct from the primary (orthosteric) binding site to modulate its activity, is a growing area of pharmacology. khanacademy.orgyoutube.com Allosteric modulators can offer greater selectivity and a more nuanced control over biological processes compared to traditional orthosteric ligands. khanacademy.orgyoutube.com
While there is evidence of allosteric modulation by some pteridine derivatives on certain enzymes, there are currently no specific reports on this compound analogues acting as allosteric modulators. The potential for these compounds to exhibit allosteric effects on enzymes or receptors remains an open and intriguing area for future investigation.
Interrogation of Biochemical Pathways Influenced by this compound
Derivatives of the pteridine nucleus are known to play significant roles in a multitude of biological processes. Their structural similarity to naturally occurring pterins and folates allows them to interact with and modulate various metabolic pathways.
Nucleotide Metabolism Perturbation
A primary mechanism through which pteridine derivatives exert their biological effects is by interfering with nucleotide metabolism. This is often achieved through the inhibition of key enzymes involved in the folate pathway, which is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.
One of the most critical enzymes in this pathway is dihydrofolate reductase (DHFR) . DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of thymidylate and purine (B94841) nucleotides. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell growth arrest and apoptosis. researchgate.net Thio-containing pteridines have been investigated as potential DHFR inhibitors. nih.govnih.gov For instance, in silico studies have shown that certain thio-containing pteridines have a predicted affinity for the active site of DHFR that is comparable to methotrexate, a well-known DHFR inhibitor. nih.govnih.gov Although the inhibitory activity of the most potent of these compounds was found to be significantly lower than methotrexate in vitro, these findings highlight the potential of the thio-pteridine scaffold for targeting nucleotide metabolism. nih.govnih.gov
Another relevant target is pteridine reductase 1 (PTR1) , an enzyme found in some protozoan parasites like Leishmania. PTR1 provides a bypass mechanism for DHFR inhibition by reducing pterins and folates. Therefore, dual inhibitors of both DHFR and PTR1 are considered promising therapeutic agents. nih.gov
The perturbation of nucleotide metabolism is a key driver of oncogene-induced senescence, a mechanism that prevents the proliferation of potentially cancerous cells. medchemexpress.com By disrupting the supply of deoxynucleotide triphosphates (dNTPs), pteridine derivatives could potentially induce DNA damage and replication stress, leading to the activation of senescence pathways. medchemexpress.com
Redox Homeostasis Modulation
The cellular redox balance is a critical aspect of normal physiological function, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. Pteridine derivatives have demonstrated the ability to modulate redox homeostasis, acting as both antioxidants and, under certain conditions, pro-oxidants. researchgate.net
Thio-containing pteridine derivatives, in particular, have shown potential as radical scavengers. nih.govnih.gov The presence of sulfur atoms in the pteridine ring can influence the molecule's electron distribution and its ability to donate a hydrogen atom or an electron to neutralize free radicals. The key role of pteridines in redox processes in living organisms is often associated with their dihydro- and tetrahydro- forms, which can act as both donors and acceptors of free radicals. nih.gov
Studies on certain thio-containing pteridine derivatives have demonstrated antiradical activity that is even higher than that of the reference compound, ascorbic acid. nih.govnih.gov This suggests that these compounds can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Conversely, some pterin (B48896) derivatives can also exhibit pro-oxidant activity, particularly under UV-A irradiation, leading to the generation of ROS and inducing photodynamic effects that can be harnessed for therapeutic purposes. nih.gov
Antimicrobial and Antiviral Activity Principles (Excluding Clinical Applications)
The interference with fundamental cellular processes like nucleotide metabolism makes pteridine derivatives potential candidates for antimicrobial and antiviral agents.
Mechanisms of Action against Microbial Targets (e.g., DNA replication, cell wall synthesis)
The antimicrobial activity of pteridine derivatives is often linked to their ability to inhibit microbial DHFR. nih.gov Since the folate pathway is essential for the survival of many microorganisms, blocking this pathway can lead to a bacteriostatic or bactericidal effect. The structural similarity of pteridines to the natural substrate of DHFR, dihydrofolate, allows them to act as competitive inhibitors. researchgate.net
While specific studies on this compound are limited, the general principle of targeting the folate pathway is a well-established strategy in antimicrobial drug discovery. By disrupting DNA replication and the synthesis of essential amino acids, these compounds can effectively inhibit microbial growth. nih.gov
Viral Enzyme Inhibition (e.g., Reverse Transcriptase, Protease)
The potential antiviral activity of pteridine derivatives has also been explored. While direct evidence for this compound is scarce, the broader class of pteridines has been investigated for the inhibition of viral enzymes. For instance, the pyrimidine (B1678525) core, which is a component of the pteridine structure, is a versatile scaffold in the development of antiretroviral agents, including inhibitors of HIV reverse transcriptase (RT). nih.gov However, studies on thieno[3,4-e] nih.govnih.govnih.govthiadiazine derivatives, a different class of sulfur-containing heterocycles, have shown non-nucleoside RT inhibitor (NNRTI) activity against HIV-1. nih.gov This suggests that heterocyclic compounds with similar structural motifs might interact with the allosteric pocket of RT, but further investigation is needed to establish this for this compound.
Antineoplastic Principles (Excluding Clinical Outcomes)
The antineoplastic potential of pteridine derivatives stems from their ability to interfere with multiple pathways that are crucial for cancer cell proliferation and survival. nih.gov
The inhibition of DHFR, as discussed in the context of nucleotide metabolism, is a major principle behind the anticancer activity of pteridine-based drugs like methotrexate. researchgate.net By inducing a state of folate deficiency, these compounds can selectively target rapidly dividing cancer cells, which have a high demand for nucleotides.
Furthermore, the modulation of redox homeostasis by pteridine derivatives can also contribute to their antineoplastic effects. Cancer cells often exhibit a state of increased oxidative stress, and further perturbation of the redox balance can push them beyond a critical threshold, leading to apoptosis.
Recent research has also identified other potential targets for pteridine derivatives in cancer therapy. For example, pteridine dione (B5365651) and trione (B1666649) derivatives have been reported as inhibitors of monocarboxylate transporter 1 (MCT1), a protein that is overexpressed in many cancers and is involved in the transport of lactate, a key metabolite in cancer cell metabolism. wjpmr.com Additionally, some pteridine derivatives have been developed as dual inhibitors of polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), two important targets in cancer research. nih.gov
The photodynamic properties of certain pterin derivatives also offer a potential avenue for anticancer therapy. nih.gov Upon activation with light, these compounds can generate cytotoxic ROS in a localized manner, leading to tumor cell death. nih.gov
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several pteridine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Reduced pteridine derivatives have demonstrated the ability to induce apoptosis in human neuronal cells. researchgate.net This pro-apoptotic activity is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS), as antioxidants were found to offer partial protection. researchgate.net The induction of apoptosis by these compounds was found to be time-dependent. researchgate.net
Derivatives of 4,5-dihydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-f]pteridine have been identified as potent inducers of apoptosis in acute myeloid leukemia cell lines. These compounds function as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). Inhibition of these key proteins disrupts cellular processes and triggers the apoptotic cascade in a concentration-dependent manner.
The mechanism of apoptosis induction by pteridine derivatives can involve the activation of both intrinsic and extrinsic pathways. The intrinsic pathway is initiated by intracellular stress and involves the mitochondria, leading to the release of cytochrome c. The extrinsic pathway is triggered by external signals through death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.
Table 1: Investigated Apoptotic Effects of Pteridine Derivatives
| Pteridine Derivative Type | Cell Line | Observed Effect | Potential Mechanism |
| Reduced Pteridines | Human Neuronal NT2/HNT | Time-dependent increase in apoptosis | Involvement of reactive oxygen intermediates |
| 4,5-dihydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-f]pteridine | Acute Myeloid Leukemia (MV4-11) | Concentration-dependent apoptosis induction | Dual inhibition of PLK1 and BRD4 |
Cell Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Certain pteridine derivatives have been shown to interfere with cell cycle progression, leading to arrest at specific phases.
For instance, some pteridine derivatives have been reported to cause cell cycle arrest at the G0/G1 phase. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. The inhibition of dihydrofolate reductase (DHFR) is a key mechanism by which some pteridines exert their effects. mdpi.com DHFR is essential for the synthesis of nucleotides, which are the building blocks of DNA. Inhibition of DHFR depletes the nucleotide pool, leading to the cessation of DNA replication and cell cycle arrest. mdpi.com
Furthermore, the aforementioned 4,5-dihydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-f]pteridine derivatives that induce apoptosis also cause cell cycle arrest. Their inhibitory action on PLK1, a key regulator of mitosis, can lead to mitotic catastrophe and cell death.
The specific phase of cell cycle arrest can depend on the chemical structure of the pteridine derivative and its molecular target. For example, compounds that interfere with DNA synthesis, such as DHFR inhibitors, typically cause arrest in the S phase or at the G1/S boundary. In contrast, compounds that disrupt mitotic spindle formation often lead to arrest in the G2/M phase.
Table 2: Cell Cycle Arrest Mechanisms of Pteridine Derivatives
| Pteridine Derivative Type | Cell Line | Phase of Arrest | Mechanism of Action |
| Unspecified Pteridine Derivative | MV4-11 xenograft mice model | G0/G1 phase | Not specified |
| 4,5-dihydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-f]pteridine | Acute Myeloid Leukemia (MV4-11) | Not specified | Dual inhibition of PLK1 and BRD4 |
| Thio-containing pteridines | Not specified | Not specified | Dihydrofolate reductase (DHFR) inhibition |
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Targeting angiogenesis is a key strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are lacking, research on other nitrogen-containing heterocyclic compounds provides insights into potential mechanisms.
Kinases are known to play a crucial role in tumor development, including neovascularization. nih.gov Some pteridine derivatives have been developed as kinase inhibitors, suggesting a potential avenue for angiogenesis inhibition. nih.gov By targeting kinases involved in angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) receptor pathway, these compounds could potentially disrupt the formation of new blood vessels.
Studies on pterogynidine, a guanidine (B92328) alkaloid, have demonstrated significant anti-angiogenic effects. This compound was found to inhibit the proliferation, invasion, and formation of capillary-like structures by endothelial cells. researchgate.net A key mechanism identified was the reduction of NF-κB activity, a transcription factor that plays a central role in inflammation and angiogenesis. nih.gov Although structurally distinct from this compound, these findings highlight that heterocyclic compounds can interfere with multiple steps of the angiogenic process.
The development of novel anti-angiogenic agents is a promising area of cancer research. The investigation into whether this compound derivatives possess such activity could reveal new therapeutic opportunities.
Table 3: Potential Anti-Angiogenesis Mechanisms Based on Related Compounds
| Compound Type | Target/Pathway | Observed Effect on Endothelial Cells |
| Kinase-inhibiting Pteridine Derivatives (Hypothetical) | Angiogenic Kinases (e.g., VEGFR) | Inhibition of proliferation and migration |
| Pterogynidine (Guanidine Alkaloid) | NF-κB Pathway | Inhibition of proliferation, invasion, and tube formation |
Advanced Applications and Emerging Research Directions for Pteridine 2,4 1h,3h Dithione
Pteridine-2,4(1H,3H)-dithione as Ligands in Coordination Chemistry
The presence of multiple nitrogen and sulfur donor atoms makes this compound a compelling ligand for the formation of metal complexes. The thione groups, in particular, are known to be excellent coordinators for a variety of transition metals.
Synthesis and Characterization of Metal Complexes
While specific research on the synthesis of metal complexes with this compound is limited, the general principles can be inferred from studies on other heterocyclic thiones. The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. For instance, complexes of metals such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol in an alcoholic medium. nih.gov In these cases, the ligand coordinates to the metal ion as a bidentate, using its sulfur and a nitrogen atom from the amine group. nih.gov
Similarly, mixed ligand complexes have been synthesized using 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thione and various phosphines with mercury, cobalt, and nickel. tjpsj.orgresearchgate.net These studies demonstrate the versatility of the thione group in coordinating with different metal centers. tjpsj.orgresearchgate.net
The characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the ligand, as a shift in the C=S stretching frequency upon complexation indicates the involvement of the sulfur atom in bonding. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and where applicable, ³¹P NMR, provides detailed information about the structure of the complex in solution. tjpsj.orgresearchgate.net Electronic spectra (UV-Vis) and magnetic susceptibility measurements are used to deduce the geometry of the resulting metal complexes, with tetrahedral and octahedral geometries being common. nih.gov
Table 1: Representative Metal Complexes of Heterocyclic Thiones and Their Characterization
| Heterocyclic Thione Ligand | Metal Ion(s) | Coordination Mode | Characterization Techniques | Proposed Geometry |
|---|---|---|---|---|
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (S and N of amine) | Elemental Analysis, IR, UV-Vis, ¹H & ¹³C NMR, Magnetic Susceptibility | Tetrahedral (except Cu(II) - Square Planar) nih.gov |
Catalytic Applications of this compound Metal Complexes
There is currently a scarcity of published research specifically detailing the catalytic applications of this compound metal complexes. However, the broader field of metal complexes with sulfur-containing ligands suggests potential avenues for exploration. Thione and thiol-containing complexes are known to participate in various catalytic processes. Given the electronic properties of the pteridine (B1203161) ring system and the reactivity of the thione groups, it is plausible that metal complexes of this compound could exhibit catalytic activity in reactions such as cross-coupling, oxidation, or reduction. Further research is needed to synthesize and screen these complexes for their catalytic potential.
Role in Supramolecular Chemistry and Material Science
The structure of this compound is well-suited for applications in supramolecular chemistry and the design of new materials, owing to its capacity for self-assembly and its potential electronic properties.
Self-Assembly Studies
The pteridine core of the molecule provides sites for hydrogen bonding, which is a key driving force in supramolecular self-assembly. Computational studies on related purine (B94841) and pteridine quartets have shown significant association strengths, indicating a strong tendency for these molecules to form ordered structures through hydrogen bonds. rsc.org
Furthermore, the dithione functional groups introduce another dimension to self-assembly. Thiols and dithiols are known to self-assemble on gold surfaces, forming well-ordered monolayers. rsc.org The self-assembly of dithiol precursors can also be directed to form discrete macrocyclic structures, including dimers and trimers, through the formation of disulfide bonds. nsf.gov This dynamic covalent chemistry allows for the creation of complex supramolecular architectures. nsf.govnih.gov It is therefore highly probable that this compound could undergo self-assembly through a combination of hydrogen bonding interactions and the formation of intermolecular disulfide bridges, leading to the formation of tapes, sheets, or more complex three-dimensional networks.
Development of Functional Materials (e.g., chemosensors, optoelectronics)
The development of novel materials for electronic and sensory applications is an area where pteridine derivatives have shown promise. For instance, oligothiophenes functionalized with Pteridine-2,4-dione units have been synthesized and studied for their optoelectronic properties. rsc.org These materials exhibit absorption that extends into the near-infrared region and have a narrow HOMO/LUMO gap, which are desirable characteristics for applications in optoelectronics. rsc.org
While this research was conducted on the dione (B5365651) analog, the substitution of oxygen with sulfur to form this compound is expected to further modulate the electronic properties. The presence of sulfur atoms could lead to enhanced intermolecular interactions and improved charge transport characteristics. This makes this compound a promising building block for the development of new organic semiconductors and other functional materials. The potential for this molecule to act as a chemosensor can be inferred from its structure, where interaction with analytes could perturb the electronic structure or fluorescence of the pteridine core, leading to a detectable signal.
This compound as Fluorescent Probes and Bioimaging Agents (Excluding Clinical Use)
Pteridine derivatives are known for their fluorescent properties. A range of fluorescent pteridine-based nucleoside analogs have been synthesized with quantum yields varying significantly, demonstrating that the fluorescence of the pteridine core is highly sensitive to its chemical environment. nih.gov The maximum excitation and emission wavelengths for some of these probes are in the range of 334-358 nm and 400-444 nm, respectively. nih.gov
A related compound, 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione, has been utilized as a fluorescence probe for the detection of receptor molecules in biological samples. biosynth.com The introduction of thione groups in place of the carbonyl groups in this compound would likely alter its photophysical properties. Thionation can lead to a red-shift in the absorption and emission spectra and can sometimes quench fluorescence. This quenching effect can be exploited in the design of "turn-on" fluorescent probes, where the fluorescence is restored upon interaction with a specific analyte. The unique spectroscopic signature of this compound makes it a candidate for the development of novel fluorescent probes for non-clinical bioimaging and sensing applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lumazine (B192210) (Pteridine-2,4(1H,3H)-dione) |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol |
| 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thione |
Design and Synthesis of this compound-Based Fluorophores
The design of fluorophores based on this compound hinges on the principle of thionation—the replacement of carbonyl oxygen atoms with sulfur. This chemical modification is a key strategy to alter the photophysical properties of the parent lumazine molecule.
Research into thio-modified lumazines demonstrates that sequential substitution of oxygen with sulfur results in a notable bathochromic shift, which is a shift of the absorption and emission spectra to longer wavelengths. researchgate.netacs.orgnih.gov This effect is highly desirable for bioimaging applications as it moves the fluorescence towards the red or near-infrared region, where biological tissues are more transparent. The synthesis of these compounds allows for the creation of heavy-atom-free photosensitizers, which are of significant interest for applications like daylight photodynamic therapy (dPDT). researchgate.netacs.orgnih.gov
Pteridine nucleoside analogs have also been developed as fluorescent probes, which can be incorporated into oligonucleotides using automated DNA synthesis to monitor molecular interactions. nih.gov This highlights the versatility of the pteridine scaffold in creating sensitive molecular probes. nih.gov
Table 1: Photophysical Impact of Thionation on Pteridine Scaffolds
| Modification | Key Effect | Advantage for Fluorophore Design |
|---|---|---|
| Oxygen to Sulfur Substitution | Bathochromic Shift (Red Shift) | Deeper tissue penetration of light, reduced autofluorescence from native biological molecules. researchgate.netacs.orgnih.gov |
| Increased Thionation | Enhanced Intersystem Crossing | Potential for creating efficient photosensitizers for photodynamic therapy. researchgate.netnih.gov |
| Structural Modification | High Two-Photon Absorption (TPA) | Enables high-resolution, deep-tissue imaging with reduced phototoxicity. researchgate.netnih.gov |
Principles of Bioimaging Applications
The utility of this compound derivatives in bioimaging is founded on several key principles. Their shifted emission spectra and high two-photon absorption (TPA) cross-section are hallmark characteristics that make them potential heavy-atom-free photosensitizers. researchgate.netnih.gov
Deep-Tissue Penetration: The red-shifted fluorescence allows excitation and emission light to penetrate more deeply into biological tissues, enabling clearer imaging of structures beneath the surface. researchgate.netacs.org
Two-Photon Absorption (TPA): A strong TPA cross-section allows for two-photon microscopy, a high-resolution imaging technique that uses lower-energy infrared light to excite the fluorophore. This minimizes photodamage to surrounding tissues and provides sharper images from deep within a sample. researchgate.netnih.gov
Fluorescence Quenching for Sensing: The fluorescence of thiolumazines can be quenched through processes like triplet state formation or photoinduced electron transfer. researchgate.netnih.gov This sensitivity to the molecular environment can be harnessed to design biosensors that "turn on" or "turn off" their fluorescence in response to specific biological events or the presence of target molecules. researchgate.netnih.govnih.gov
Bioorthogonal chemistry, in conjunction with fluorogenic probes, provides a powerful toolkit for the selective labeling and visualization of biomolecules in their native environments, a principle that could be readily applied to advanced dithione-based fluorophores. nih.gov
This compound in Prodrug Design Principles
The thione groups in this compound offer a unique chemical handle for innovative prodrug design. A prodrug is an inactive or less active molecule that is converted into a pharmacologically active drug within the body, often at a specific target site. This approach can enhance drug delivery, improve solubility, and reduce off-target toxicity.
Strategies for Enhanced Delivery to Biological Targets
Several established prodrug strategies could be applied to a this compound scaffold to improve its delivery to specific biological targets.
Improving Solubility: For poorly soluble drug candidates, promoieties such as phosphate (B84403) groups or polyethylene (B3416737) glycol (PEG) chains can be attached to create highly water-soluble prodrugs. nih.gov This strategy could be adapted for dithione derivatives to enhance their bioavailability for systemic administration.
Redox-Activated Delivery: The thione functional groups are redox-sensitive. This characteristic can be exploited to design prodrugs that release their active payload in specific redox environments, such as the reductive milieu inside cancer cells, which have elevated levels of antioxidant systems like thioredoxin reductase (TrxR). nih.gov
Targeted Enzyme Activation: A promoiety could be attached to the dithione core that is specifically cleaved by an enzyme overexpressed at the site of disease. This ensures that the active drug is released precisely where it is needed, minimizing systemic exposure. nih.gov
Mechanism of Prodrug Activation
A plausible mechanism for the activation of a this compound-based prodrug involves targeted enzymatic reduction. Research has shown that prodrugs containing a 1,2-dithiolane (B1197483) scaffold can be selectively activated by the enzyme thioredoxin reductase (TrxR), which is often overexpressed in tumor cells. nih.gov
This principle can be extended to a this compound prodrug. By masking the thione groups with a specific promoiety, the drug remains inert. Upon reaching a cancer cell with high TrxR levels, the enzyme would cleave the promoiety, releasing the active dithione compound. This targeted release provides a strategy to specifically attack cancer cells while sparing healthy tissue. nih.gov Another general mechanism involves the enzymatic conversion of a non-toxic prodrug, like 5-fluorocytosine, into a cytotoxic antimetabolite by an enzyme like cytosine deaminase, a strategy used in gene therapy that illustrates the power of enzyme-mediated activation. nih.gov
Table 2: Plausible Prodrug Activation Strategy
| Component | Role | Mechanism |
|---|---|---|
| This compound Core | Active Drug | Exerts therapeutic effect after release. |
| Redox-Sensitive Promoiety | Masking Group | Attached to the thione groups, rendering the molecule inactive and stable in circulation. |
| Thioredoxin Reductase (TrxR) | Activating Enzyme | Overexpressed in tumor cells; recognizes and cleaves the promoiety to release the active drug. nih.gov |
Future Perspectives and Interdisciplinary Research Opportunities
The unique properties of this compound suggest a promising future, particularly at the intersection of chemistry, biology, and computational science. The development of derivatives could lead to highly selective anticancer agents or advanced diagnostic tools. nih.govnih.gov Interdisciplinary collaboration will be essential to unlock the full potential of this compound.
Integration with Artificial Intelligence for Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and materials science, offering powerful tools to accelerate the development of this compound derivatives. mdpi.comnih.gov
De Novo Design and Optimization: AI algorithms, such as generative adversarial networks (GANs), can design novel dithione-based molecules with desired properties from the ground up. crimsonpublishers.com These tools can explore vast chemical spaces to identify structures with optimized fluorescence, target affinity, and reduced toxicity. mdpi.comnih.gov
Predictive Modeling: Machine learning models can be trained on existing chemical data to predict the physicochemical and biological properties of new this compound analogs. This includes predicting their absorption/emission spectra, quantum yields, solubility, and potential toxicity, thereby reducing the time and cost associated with experimental screening. crimsonpublishers.comnih.gov
Synthesis Planning: AI can analyze complex chemical reactions and propose the most efficient and high-yield synthesis pathways for novel compounds. This assists chemists in the practical creation of the molecules designed by computational models.
Virtual Screening: AI-enhanced platforms can rapidly screen vast libraries of virtual compounds for their potential to interact with a specific biological target, prioritizing the most promising candidates for synthesis and testing. nih.gov
Exploration of Novel this compound Scaffolds with Tunable Properties
The inherent versatility of the pteridine ring system allows for extensive structural modifications, a feature that researchers are actively exploiting to develop novel this compound scaffolds with finely tuned properties. The systematic exploration of this chemical space is driven by the quest for enhanced biological activity, improved physicochemical characteristics, and novel applications in materials science. Key strategies involve the introduction of various substituents, functionalization of the core heterocyclic structure, and the construction of hybrid molecules.
A significant area of research focuses on the synthesis of thio-containing pteridines, which provides a foundational basis for designing this compound derivatives. Synthetic protocols often commence with the condensation of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones with appropriate dicarbonyl compounds. zsmu.edu.ua This approach allows for the introduction of a wide array of substituents at various positions of the pteridine nucleus, thereby modulating the electronic and steric properties of the resulting scaffold.
The design and synthesis of new pteridine derivatives are often guided by the goal of creating compounds with specific biological activities. zsmu.edu.uaresearchgate.net For instance, modifications can be aimed at enhancing the inhibitory activity against enzymes like dihydrofolate reductase (DHFR). zsmu.edu.ua The introduction of different pharmacophores to the thioxo-group or modifications to a carboxyalkyl fragment are strategies employed to improve biological efficacy. zsmu.edu.ua
Furthermore, the functionalization of the pteridine core is a powerful tool for tuning the molecule's properties. For example, the synthesis of pteridine-2,4-dione-functionalised oligothiophenes has been described, where the pteridine units act as electron acceptors. rsc.org Although this research focuses on the dione analog, the principles of symmetrically arranging acceptor units and extending conjugation to manipulate the HOMO/LUMO gap are directly applicable to the dithione scaffold, suggesting potential for the development of novel optoelectronic materials. rsc.org
The exploration of novel scaffolds also extends to the creation of fused-ring systems. For instance, the design of 4,5-dihydro- zsmu.edu.uarsc.orgijrpr.comtriazolo[4,3-f]pteridine derivatives has been reported, demonstrating the potential to build upon the fundamental pteridine structure to create more complex molecules with unique biological profiles. nih.gov
The following tables summarize key research findings in the exploration of novel pteridine scaffolds and the tuning of their properties.
Table 1: Synthetic Strategies for Novel Pteridine Scaffolds
| Starting Material | Reagent | Resulting Scaffold | Tunable Properties | Reference |
| 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Dicarbonyl compounds | Substituted thio-containing pteridines | Lipophilicity, biological activity (e.g., DHFR inhibition) | zsmu.edu.ua |
| Pteridine-2,4-dione | Brominated oligothiophenes | Pteridine-2,4-dione-functionalised oligothiophenes | Electronic properties (HOMO/LUMO gap), absorption spectra | rsc.org |
| PLK1 inhibitor BI-2536 | (Chemical modification) | 4,5-dihydro- zsmu.edu.uarsc.orgijrpr.comtriazolo[4,3-f]pteridine derivatives | Dual-target inhibition (PLK1/BRD4), antiproliferative activity | nih.gov |
Table 2: Examples of Modified Pteridine Derivatives and Their Properties
| Core Scaffold | Modification | Observed Property Change | Potential Application | Reference |
| Thio-containing pteridine | Introduction of specific anilines and amino acids to form propionamides | Enhanced antiradical activity, comparable to ascorbic acid | Antioxidants, therapeutic agents | zsmu.edu.ua |
| Pteridine-2,4-dione | Symmetrical arrangement of acceptor units and increased conjugation length | Significant increase in absorption towards the near-infrared region, narrowing of the HOMO/LUMO gap | Optoelectronic materials | rsc.org |
| 4,5-dihydro- zsmu.edu.uarsc.orgijrpr.comtriazolo[4,3-f]pteridine | (Specific derivative 9b) | Potent dual inhibition of PLK1 and BRD4, induction of cell cycle arrest and apoptosis | Anticancer agents | nih.gov |
This ongoing research into novel this compound scaffolds and their analogs underscores the vast potential of this compound class. By systematically modifying the core structure, scientists can fine-tune the chemical and biological properties, paving the way for a new generation of advanced materials and therapeutic agents. The continued exploration of synthetic methodologies and the investigation of structure-activity relationships are crucial for unlocking the full potential of these versatile molecules. zsmu.edu.uaorientjchem.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pteridine-2,4(1H,3H)-dithione derivatives, and how are they optimized for high yields?
- Methodology : For dithione derivatives, adapt methods used for structurally similar compounds. For example, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione is synthesized via reaction of 2-aminothiophene-3-carbonitrile with carbon disulfide in pyridine . For dione analogs (e.g., furopteridines), dehydration of trione precursors in polyphosphoric acid (PPA) at 130°C for 1 hour achieves yields >80% . Key steps include refluxing with arylboronic acids under Pd catalysis for aryl substitutions .
- Characterization : Confirm purity via LC-MS, IR (e.g., 1681 cm⁻¹ for C=O), and ¹H/¹³C NMR (e.g., δ 11.74 ppm for NH groups) .
Q. What are the critical handling and storage protocols for this compound to ensure stability?
- Storage : Store at -20°C in DMSO (50 mg/mL solubility, requiring sonication). Avoid freeze-thaw cycles to prevent degradation. For long-term stability, prepare stock solutions in anhydrous solvents and aliquot for single use .
- Handling : Use inert atmospheres for moisture-sensitive reactions. Transport under blue ice for labile derivatives .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Core Techniques :
- IR Spectroscopy : Identify carbonyl (C=O) and thione (C=S) stretches (e.g., 1674–1728 cm⁻¹) .
- NMR : Use DMSO-d₆ or TFA-d₁ for solubility. Key signals include NH protons (δ 11.7–12.0 ppm) and aryl substituents (δ 7.3–8.8 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in synthesis yields or reaction pathways for this compound derivatives?
- Case Study : Dehydration of triones in concentrated H₂SO₄ leads to tarring, but switching to PPA at 130°C improves selectivity and yields >80% .
- Troubleshooting : Use gas chromatography-mass spectrometry (GC-MS) to identify side products. Adjust solvent polarity (e.g., ethanol vs. toluene) and catalyst loading (e.g., Pd(dppf)Cl₂) to optimize cross-coupling reactions .
Q. What strategies enable the introduction of aryl or heteroaryl substituents into the this compound core?
- Aryl Functionalization : Employ Suzuki-Miyaura coupling with arylboronic acids (Cs₂CO₃ base, Pd catalysis) to attach para-chlorophenyl or naphthyl groups .
- Heterocycle Fusion : Use Paal-Knorr synthesis to annulate furan or thiophene rings via acid-catalyzed cyclization .
Q. How can the coordination chemistry of this compound with Group 12 metals be systematically studied?
- Methodology : Reflux ligands (e.g., DLMBZD) with Zn(II), Cd(II), or Hg(II) halides in ethanol to form [M(DLMBZD)X₂] complexes. Characterize via XRD to confirm octahedral geometry and ligand-metal charge transfer .
- Spectroscopy : Analyze IR shifts (e.g., ν(C=O) changes upon metal binding) and ¹³C NMR to track coordination-induced deshielding .
Q. What advanced photophysical techniques are used to evaluate this compound derivatives for redox-sensitive fluorescence?
- Techniques :
- UV-Vis Spectroscopy : Measure absorption maxima (e.g., 350–450 nm for alloxazine analogs) .
- Fluorescence Quantum Yield : Compare emission intensity in polar vs. non-polar solvents to assess solvent effects .
Key Notes
- Avoid Unreliable Sources : All methodologies are derived from peer-reviewed studies, excluding non-academic platforms.
- Mechanistic Insights : The Paal-Knorr mechanism explains dehydration pathways in trione-to-dione conversions .
- Advanced Applications : Metal complexes show potential as bifunctional chelators for therapeutic or catalytic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
